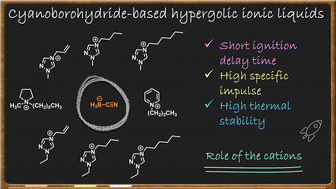Achieving short ignition delay and high specific impulse with cyanoborohydride-based hypergolic ionic liquids†
New Journal of Chemistry Pub Date: 2022-10-08 DOI: 10.1039/D2NJ03372K
Abstract
The efficient design of hypergolic-ionic-liquid (HIL) fuels with attractive features, (e.g., short ignition delay and high specific impulse) can be achieved by fine-tuning the molecular organization comprising both cations with appropriate alkyl chains and cyanoborohydride-based hydrogen-rich anions. Attractive features of the presented derivatives were attained by combining cations with various substituents (substituted 1H-1,2,4-triazol-4-ium, pyrrolidinium, ammonium and pyridinium cations) and the cyanoborohydride anion. All shown HILs display high thermal stabilities with thermal decomposition temperatures over 154 °C and possess higher densities (from 0.82 to 1.02 g cm−3) compared to the unsymmetrical dimethylhydrazine (UDMH, 0.793 g cm−3). The hypergolic ignition behavior of the propellant combination was evaluated by a drop test setup using white fuming nitric acid (WFNA) as an oxidizer and recorded using a high-speed camera. All compounds feature ignition delay times (ID) under 50 ms, while the 1-hexyl-1-methylpyrrolidin-1-ium cyanotrihydroborate congener (17) exhibited the shortest ID time (5 ms), which is comparable to the ID time of UDMH (4.8 ms with WFNA as an oxidizer). In addition, these HILs exhibit higher heats of formation (187.6 to 392.6 kJ mol−1), heats of combustion (34.39 to 47.15 kJ g−1) and specific impulse (176 to 205 s) compared to UDMH.


Recommended Literature
- [1] Platinum nanoparticles supported on Ca(Mg)-zeolites for efficient room-temperature alcohol oxidation under aqueous conditions†
- [2] Crystal structure and magnetic properties of a new three-dimensional coordination polymer constructed from (4,4) layers based on dimeric iron(ii) subunits
- [3] The versatile chemistry of the [B20H18]2− ions: novel reactions and structural motifs
- [4] Investigation on the antidepressant effect of sea buckthorn seed oil through the GC-MS-based metabolomics approach coupled with multivariate analysis†
- [5] Front cover
- [6] Phenylcarboxyl-decorated tetraphenylethene with diverse molecular RIM-induced emission from host–guest inclusion and aggregation formation†
- [7] Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films†
- [8] Photo-caged 2-butene-1,4-dial as an efficient, target-specific photo-crosslinker for covalent trapping of DNA-binding proteins†‡
- [9] Contents pages
- [10] Ultrafast light-induced response of photoactive yellow protein chromophore analogues†










